Inhibition of Arabidopsis thaliana LL-Diaminopimelate Aminotransferase (LL-DAP-AT)
In an aminobenzaldehyde-based assay, 4-(Aminomethyl)benzaldehyde exhibited an IC₅₀ value of 5.60 × 10⁴ nM against LL-diaminopimelate aminotransferase from Arabidopsis thaliana expressed in E. coli [1]. While direct comparator data for this specific target is limited, this result provides a quantifiable baseline of the compound's intrinsic bioactivity, differentiating it from structurally related analogs which may show no or significantly altered activity due to differences in electronic or steric properties. This data point is crucial for researchers utilizing this compound as a starting scaffold for medicinal chemistry optimization, particularly in antibacterial target validation where LL-DAP-AT is a key enzyme in lysine biosynthesis.
| Evidence Dimension | Enzyme inhibition (LL-DAP-AT) |
|---|---|
| Target Compound Data | IC₅₀ = 5.60 × 10⁴ nM |
| Comparator Or Baseline | Not available; baseline reference point only. |
| Quantified Difference | N/A |
| Conditions | Inhibition of Arabidopsis thaliana LL-DAP-AT expressed in Escherichia coli by aminobenzaldehyde-based assay (BindingDB: BDBM50481498). |
Why This Matters
Establishes a specific, quantitative bioactivity baseline for 4-(Aminomethyl)benzaldehyde, enabling targeted SAR studies in antibacterial target validation programs.
- [1] BindingDB. (n.d.). BDBM50481498 CHEMBL592657: Affinity Data for 4-(Aminomethyl)benzaldehyde. The Binding Database. View Source
